molecular formula C20H15ClN4O3S B2938074 3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1243056-24-7

3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No. B2938074
CAS RN: 1243056-24-7
M. Wt: 426.88
InChI Key: FHFIYFLBHQCNJD-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-a]pyrazin-8(7H)-one ring, a thioether group, and two phenyl rings, one of which is substituted with a methoxy group and the other with a chloro group. These structural features suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings and functional groups means that it could potentially exist in several different conformations. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the thioether group could potentially undergo oxidation reactions, while the triazolo[4,3-a]pyrazin-8(7H)-one ring might participate in various ring-opening or ring-closing reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy and chloro groups could affect its solubility, while the multiple ring structures could influence its stability and reactivity .

Scientific Research Applications

Antifungal Agents

Compounds with the 1,2,4-triazole moiety have been explored for their antifungal properties, particularly as sterol demethylase inhibitors (DMIs) . These inhibitors play a crucial role in combating fungal diseases by targeting the sterol biosynthesis pathway in fungi. The triazole ring can bind to the active site of the fungal enzyme lanosterol 14α-demethylase, disrupting the production of ergosterol, an essential component of the fungal cell membrane.

Agricultural Chemicals

The triazole derivatives are known to possess herbicidal properties and can be used as plant growth regulators . By affecting the biosynthesis of necessary plant hormones or disrupting other biological pathways, these compounds can help in managing weed growth and improving crop yields.

Metal-Organic Frameworks (MOFs)

Piperazine-based ligands, which share structural similarities with the compound , have been utilized to construct MOFs . MOFs are porous materials that have applications in gas storage, separation, and catalysis due to their high surface area and tunable structures.

Pharmaceutical Research

The unique structure of the compound offers a scaffold for the development of novel pharmaceuticals. Its ability to interact with various biological targets can be harnessed to create drugs with specific actions, such as antihistaminic, anticancer, and DNA-binding agents .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific targets it interacts with. Without more information, it’s difficult to predict exactly how this compound might behave .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its structure and properties, and investigating its potential applications, for example in medicinal chemistry or materials science .

properties

IUPAC Name

3-[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O3S/c1-28-16-7-3-6-15(11-16)24-8-9-25-18(19(24)27)22-23-20(25)29-12-17(26)13-4-2-5-14(21)10-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFIYFLBHQCNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CC(=CC=C4)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

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